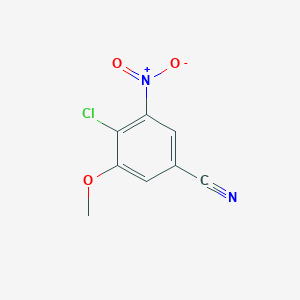
4-Chloro-3-methoxy-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O3 It is a derivative of benzonitrile, characterized by the presence of chloro, methoxy, and nitro functional groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-5-nitrobenzonitrile typically involves the nitration of 4-chloro-3-methoxybenzonitrile. One common method includes the reaction of 4-chloro-3-methoxybenzonitrile with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methoxy-5-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 4-amino-3-methoxy-5-nitrobenzonitrile.
Reduction: Formation of 4-chloro-3-methoxy-5-aminobenzonitrile.
Oxidation: Formation of 4-chloro-3-methoxy-5-nitrobenzoic acid or 4-chloro-3-methoxy-5-nitrobenzaldehyde.
Applications De Recherche Scientifique
4-Chloro-3-methoxy-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the design and synthesis of novel materials with unique properties, such as liquid crystals or polymers.
Biological Studies: The compound’s derivatives may be used in biochemical assays to study enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methoxy-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and chloro can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-nitrobenzonitrile: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
3-Chloro-4-methoxybenzonitrile: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Methoxy-3-nitrobenzonitrile:
Uniqueness
4-Chloro-3-methoxy-5-nitrobenzonitrile is unique due to the combination of chloro, methoxy, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Propriétés
IUPAC Name |
4-chloro-3-methoxy-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c1-14-7-3-5(4-10)2-6(8(7)9)11(12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGZCVPVFZZTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-sulfanylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8137215.png)
![N'-[3-[(5-bromo-2-chloropyrimidin-4-yl)amino]propyl]-2,2-dimethylpropanediamide](/img/structure/B8137221.png)
![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]sulfonylaniline](/img/structure/B8137228.png)
![4-[5-[2-(2-Methoxyethylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B8137238.png)
![4-[5-[2-(Cyclopentylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B8137242.png)


![1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B8137274.png)
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8137284.png)

![tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8137296.png)
